3-(Aminomethyl)-4,6-diethyl-2(1H)-pyridinone
CAS No.:
Cat. No.: VC18145098
Molecular Formula: C10H16N2O
Molecular Weight: 180.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H16N2O |
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Molecular Weight | 180.25 g/mol |
IUPAC Name | 3-(aminomethyl)-4,6-diethyl-1H-pyridin-2-one |
Standard InChI | InChI=1S/C10H16N2O/c1-3-7-5-8(4-2)12-10(13)9(7)6-11/h5H,3-4,6,11H2,1-2H3,(H,12,13) |
Standard InChI Key | WQAZDEYUFZDDKF-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC(=C(C(=O)N1)CN)CC |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, 3-(aminomethyl)-4,6-diethyl-1H-pyridin-2-one, delineates its core structure: a pyridinone ring with substituents at positions 3, 4, and 6. Key features include:
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Pyridinone backbone: Aromatic ring with a ketone oxygen at position 2.
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Aminomethyl group (-CH₂NH₂): Positioned at C3, enabling nucleophilic reactions.
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Diethyl substituents (-CH₂CH₃): At C4 and C6, enhancing steric bulk and lipophilicity.
The molecular weight is 180.25 g/mol, with an InChIKey of WQAZDEYUFZDDKF-UHFFFAOYSA-N
. Structural analogs, such as 3-(aminomethyl)-4,6-dimethyl-2(1H)-pyridinone (CAS 771579-27-2), differ only in alkyl group size, impacting physicochemical properties .
Synthesis and Manufacturing
Industrial Production
Scale-up processes likely optimize temperature, solvent selection, and catalyst use. Continuous flow reactors may enhance yield and purity, though specific industrial data remain proprietary .
Physicochemical Properties
Key properties, inferred from structural analogs and computational models, include:
The diethyl groups increase hydrophobicity compared to dimethyl analogs, influencing drug-likeness parameters .
Biological Activity and Applications
Chemical Applications
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Ligand Synthesis: Chelates metals in catalytic systems, enhancing reaction rates in cross-coupling reactions .
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Building Block: Used in synthesizing complex molecules like kinase inhibitors (e.g., SKLB0565) .
Comparative Analysis with Structural Analogs
Compound | Molecular Formula | Molecular Weight | LogP | Key Applications |
---|---|---|---|---|
3-(Aminomethyl)-4,6-diethyl-2(1H)-pyridinone | C₁₀H₁₆N₂O | 180.25 | 1.8 | Drug intermediates, ligands |
3-(Aminomethyl)-4,6-dimethyl-2(1H)-pyridinone | C₈H₁₂N₂O | 152.19 | 0.5 | Antimicrobial agents |
3-Acetyl-4,6-dimethyl-1H-pyridin-2-one | C₉H₁₁NO₂ | 165.19 | 1.6 | Stabilized intermediates |
The diethyl variant’s increased lipophilicity enhances membrane permeability, making it favorable for CNS-targeted therapeutics .
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